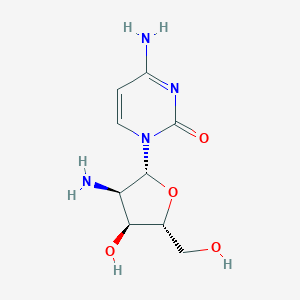

2'-Amino-2'-deoxycytidine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4/c10-5-1-2-13(9(16)12-5)8-6(11)7(15)4(3-14)17-8/h1-2,4,6-8,14-15H,3,11H2,(H2,10,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FECRKKQKJNKYNF-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30424316 | |

| Record name | 2'-Amino-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26889-42-9 | |

| Record name | 2'-Amino-2'-deoxycytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30424316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2'-Amino-2'-deoxycytidine chemical properties

Technical Whitepaper: 2'-Amino-2'-deoxycytidine – Physicochemical Profiling & Synthetic Utility[1]

Executive Summary

This compound (2'-NH₂-dC) represents a high-utility functional monomer in the design of modified oligonucleotides.[1] Unlike 2'-Fluoro or 2'-O-Methyl modifications, which are primarily employed to lock sugar conformation and increase melting temperature (

Physicochemical Characterization

The introduction of an amino group at the 2'-position of the ribose sugar fundamentally alters the electronic and steric landscape of the nucleoside compared to its native 2'-deoxy (DNA) or 2'-hydroxyl (RNA) counterparts.

Electronic Properties and pKa

The defining feature of 2'-NH₂-dC is the ionizable primary amine at the 2'-position.[1]

-

pKa Value: The 2'-amino group exhibits a pKa of approximately 6.2 .[1][2]

-

Physiological Implication: At physiological pH (7.4), the amine exists predominantly in its neutral, nucleophilic state (

94%), making it an ideal target for selective acylation. -

Acidic Environments: At pH < 6.0 (e.g., late endosomes), the amine becomes protonated (

). This cationic charge can induce electrostatic interactions with the anionic phosphate backbone, potentially altering duplex geometry or facilitating endosomal escape.

Sugar Pucker and Conformational Bias

Unlike 2'-Fluoro (highly electronegative, locks C3'-endo/North), the 2'-amino group is less electronegative and possesses different hydration properties.[1]

-

Conformation: 2'-NH₂-dC biases the sugar towards the C3'-endo (North) conformation, similar to RNA.[1][3] However, this bias is not as rigid as in LNA or 2'-F analogs.[1]

-

Thermodynamic Impact: Incorporation of 2'-NH₂-dC into DNA:DNA or RNA:RNA duplexes typically results in a destabilization of the helix (decrease in

by

Table 1: Comparative Physicochemical Profile

| Property | 2'-Deoxycytidine (DNA) | This compound | 2'-Fluoro-cytidine |

| 2'-Substituent | Hydrogen (-H) | Amino (-NH₂) | Fluorine (-F) |

| Electronegativity | 2.1 | 3.04 | 4.0 |

| Sugar Pucker | C2'-endo (South) | C3'-endo biased (North) | C3'-endo locked (North) |

| Duplex Stability ( | Reference | Destabilizing (-1.2°C/mod) | Stabilizing (+2-3°C/mod) |

| Nuclease Resistance | Low | High | High |

| Chemical Reactivity | Inert | Nucleophilic (pH > 6.2) | Inert |

Synthetic Chemistry & Protection Strategies[4][5][6][7][8]

Successful incorporation of 2'-NH₂-dC into oligonucleotides requires robust protection strategies to prevent side reactions during the phosphoramidite coupling cycle.[1]

Phosphoramidite Structure

The standard building block is 5'-Dimethoxytrityl-N4-benzoyl-2'-amino-2'-deoxycytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite .[1]

-

2'-Protection: The 2'-amino group is typically protected with a Trifluoroacetyl (TFA) group.[1]

-

Rationale: The TFA group is stable during the acidic detritylation steps but is labile enough to be removed during the standard ammonia/methylamine deprotection step.

-

Alternative: Phthaloyl protection is sometimes used but TFA is preferred for cleaner deprotection kinetics.

-

Solid-Phase Synthesis Protocol[1]

-

Coupling Time: Extended coupling times (6–10 minutes) are recommended due to the steric bulk of the 2'-protecting group.

-

Deprotection:

-

Reagent: Ammonium hydroxide/Methylamine (AMA) (1:1) at 65°C for 15 minutes, or Concentrated Ammonium Hydroxide at 55°C for 8-16 hours.

-

Mechanism: The base removes the cyanoethyl groups (phosphate), the benzoyl group (base), and the TFA group (2'-amine) simultaneously.

-

Applications: Conjugation & Nuclease Resistance

The "Killer App": Post-Synthetic Conjugation

The primary utility of 2'-NH₂-dC is its ability to serve as a site-specific attachment point for fluorophores, spin labels, or peptides without disrupting Watson-Crick base pairing (as the modification is on the sugar, not the base).

Protocol: Site-Specific Labeling via NHS-Ester [1]

-

Preparation: Synthesize oligo with 2'-NH₂-dC. Perform standard deprotection.

-

Purification: Desalt the oligo to remove ammonium ions (which compete for the NHS ester). Crucial Step.

-

Buffer: Dissolve oligo in 0.1 M Sodium Bicarbonate (pH 8.5). The pH must be > pKa (6.2) to ensure the amine is uncharged (

). -

Reaction: Add 10–20 equivalents of Dye-NHS ester (dissolved in DMSO).

-

Incubation: React for 2–4 hours at Room Temperature.

-

Purification: Separate labeled oligo from free dye using RP-HPLC or size-exclusion chromatography.

Nuclease Resistance

The 2'-amino modification confers significant resistance to serum nucleases.[1] The presence of the amino group at the 2' position sterically hinders the nucleophilic attack of the 2'-OH (in RNA cleavage mechanisms) and alters the geometry required by DNA-degrading enzymes (DNases), extending the serum half-life of therapeutic oligos.

Visualization of Mechanisms

The following diagrams illustrate the chemical equilibrium of the 2'-amino group and the workflow for post-synthetic conjugation.

Figure 1: The pH-dependent reactivity switch of 2'-Amino-dC. At pH > 6.2, the neutral amine becomes a potent nucleophile for conjugation.

Figure 2: Validated workflow for generating 2'-amino-conjugated oligonucleotides. Step 3 is the most common point of failure.

References

-

Aurup, H., et al. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity.[1] Nucleic Acids Research.[4] Link

-

Eckstein, F. (1973). Polynucleotides containing 2'-amino-2'-deoxyribose and 2'-azido-2'-deoxyribose.[1][2] Biochemistry. Link

-

Glen Research. this compound Phosphoramidite & Deprotection Protocols. Glen Report. Link

-

Sproat, B. S., et al. (1991). New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites using a novel alkylation procedure.[1] Nucleic Acids Research.[4] Link

-

Verma, S., & Eckstein, F. (1998). Modified oligonucleotides: synthesis and strategy for users. Annual Review of Biochemistry. Link

Sources

An In-Depth Technical Guide to the pKa of the 2'-Amino Group in 2'-Deoxycytidine: Implications for Drug Development and Molecular Biology

Foreword: The Unseen Influence of a Single Amino Group

In the landscape of drug discovery and molecular biology, the nuanced physicochemical properties of nucleoside analogues can dictate their therapeutic efficacy and biological function. Among these, the ionization state of substituent groups, quantified by the acid dissociation constant (pKa), is of paramount importance. This guide provides a comprehensive technical overview of the pKa of the 2'-amino group in 2'-deoxycytidine, a modification of significant interest in the development of novel therapeutics. We will delve into the experimental determination of this value, the underlying chemical principles that govern it, and the profound implications for researchers, scientists, and drug development professionals. Our approach is grounded in field-proven insights, ensuring a blend of theoretical knowledge and practical application.

The Significance of 2'-Amino-2'-Deoxycytidine in Therapeutic Design

This compound is a pyrimidine nucleoside analogue that has garnered attention in the field of medicinal chemistry. Its structural similarity to the natural nucleoside, 2'-deoxycytidine, allows it to be recognized by cellular machinery, while the presence of the 2'-amino group imparts unique chemical and biological properties. These analogues have been explored for their potential as anticancer and antiviral agents, often functioning as chain terminators in DNA synthesis or as modulators of enzyme activity.

The protonation state of the 2'-amino group is a critical determinant of the molecule's behavior in a biological system. At physiological pH, the extent to which this group is protonated influences its hydrogen bonding capacity, electrostatic interactions with target enzymes, and overall molecular conformation. A precise understanding of its pKa is therefore not merely an academic exercise but a foundational piece of knowledge for rational drug design, enabling the prediction of its behavior in the physiological milieu and facilitating the optimization of its therapeutic index.

Unveiling the pKa: Experimental Determination and Key Values

The basicity of the 2'-amino group in 2'-deoxycytidine is a departure from the chemical environment of the parent 2'-deoxycytidine, which lacks a titratable group at this position. The introduction of the amino group provides a new center for protonation, the equilibrium of which is a key characteristic of the molecule.

Experimentally Determined pKa Value

Through rigorous experimental investigation, the pKa of the 2'-amino group in oligonucleotides containing this compound has been determined.[1]

| Functional Group | Compound/Context | pKa Value | Experimental Method |

| 2'-Amino Group | Oligonucleotides containing this compound | 6.2 | 13C-NMR Spectroscopy |

This experimentally derived value is central to understanding the behavior of this compound under physiological conditions.

The Science Behind the Value: Factors Influencing the pKa of the 2'-Amino Group

The pKa of an amino group is intrinsically linked to its chemical environment. In the context of this compound, several factors contribute to its observed basicity. The chemical nature of substituents on the sugar moiety can modulate the pKa of the nucleobase, a phenomenon that has been demonstrated through both experimental and theoretical studies.[2] This modulation can occur through both "through-bond" and "through-space" electronic effects.[2]

Inductive Effects

The electronegativity of atoms within the sugar ring and the attached nucleobase influences the electron density on the 2'-amino group. The ribose sugar, with its electron-withdrawing oxygen atoms, can decrease the basicity of the amino group compared to a simple alkylamine. The specific stereochemistry and conformation of the sugar ring also play a role in the precise electronic environment of the 2'-amino group.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding between the 2'-amino group and neighboring atoms, such as the 3'-hydroxyl group or the nucleobase, can significantly impact its pKa. Such interactions can stabilize the neutral form of the amino group, thereby lowering its pKa. The conformation of the sugar pucker (C2'-endo vs. C3'-endo) will influence the proximity of these groups and thus the strength of any potential hydrogen bonds.

Solvent Effects

The surrounding solvent molecules, primarily water in a biological context, play a crucial role in stabilizing the protonated or unprotonated form of the amino group through hydrogen bonding. The accessibility of the lone pair of electrons on the nitrogen to solvent molecules will affect its basicity.

Methodologies for pKa Determination: A Practical Guide

The accurate determination of pKa values is essential for the characterization of nucleoside analogues. Two primary techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectrophotometry, are widely employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for pKa determination that relies on the sensitivity of nuclear chemical shifts to the local electronic environment.[3][4] As a functional group undergoes protonation or deprotonation, the chemical shifts of nearby nuclei will change. By monitoring these changes as a function of pH, a titration curve can be generated, from which the pKa can be accurately determined.[3][4]

While 1H NMR can be used, the larger chemical shift dispersion of 13C and 15N makes them particularly well-suited for pKa determination, offering greater resolution and accuracy.[5] For amino groups, direct observation of the 15N nucleus provides the most direct measure of the protonation state.[6] The use of 15N-enriched samples can significantly enhance the sensitivity of this method.[6]

-

Sample Preparation: A solution of the this compound analogue is prepared in a suitable buffer system that covers a pH range of approximately pKa ± 2. D2O is typically used as the solvent to avoid a large water signal in 1H NMR, which can be useful for shimming and as a lock signal.

-

pH Adjustment: The pH of the sample is carefully adjusted by the addition of small aliquots of acid (e.g., DCl) or base (e.g., NaOD). The pH is measured accurately at each point using a calibrated pH meter.

-

NMR Data Acquisition: A series of 13C NMR spectra are acquired at each pH value. It is crucial to maintain a constant temperature throughout the experiment.

-

Data Analysis: The chemical shifts of the carbon atoms adjacent to the 2'-amino group (C1', C2', and C3') are plotted against the measured pH.

-

pKa Calculation: The resulting data are fitted to the Henderson-Hasselbalch equation (or a modified version to account for cooperativity if necessary) to extract the pKa value.

Figure 1: Workflow for pKa determination by 13C NMR spectroscopy.

UV-Visible Spectrophotometry

UV-Vis spectrophotometry provides an alternative and often more accessible method for pKa determination. This technique is applicable when the protonated and deprotonated forms of a molecule have distinct UV-Vis absorption spectra.

-

Sample Preparation: A stock solution of the this compound analogue is prepared. A series of buffer solutions with precisely known pH values spanning the expected pKa are also prepared.

-

Spectral Measurement: A constant aliquot of the stock solution is added to each buffer solution, and the UV-Vis spectrum is recorded for each sample.

-

Data Analysis: The absorbance at a wavelength where the difference between the protonated and deprotonated species is maximal is plotted against pH.

-

pKa Calculation: The resulting sigmoidal curve is fitted to the appropriate equation (e.g., the Albert-Serjeant method) to determine the pKa.[7]

Figure 2: Workflow for pKa determination by UV-Vis spectrophotometry.

Conclusion: From pKa to Preclinical Promise

The pKa of the 2'-amino group in 2'-deoxycytidine, experimentally determined to be 6.2, is a critical parameter for any researcher working with this class of compounds. This value indicates that at physiological pH (~7.4), a significant portion of the 2'-amino groups will be in the neutral, unprotonated form, while a substantial fraction will also exist in the protonated, cationic state. This equilibrium has profound implications for the molecule's interactions with biological targets, its membrane permeability, and its overall pharmacokinetic and pharmacodynamic profile.

A thorough understanding of this fundamental physicochemical property, coupled with the robust experimental methodologies outlined in this guide, empowers scientists to engage in more informed drug design and to better interpret the biological activity of 2'-amino-modified nucleoside analogues. As the quest for more effective and selective therapeutics continues, the precise characterization of such molecular properties will remain a cornerstone of successful drug discovery and development.

References

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]

-

Velikyan, I., Acharya, P., Trifonova, A., Földesi, A., & Chattopadhyaya, J. (2001). The pKa's of 2'-hydroxyl group in nucleosides and nucleotides. Journal of the American Chemical Society, 123(13), 2893–2894. [Link]

-

Acharya, P., Acharya, S., Cheruku, P., & Chattopadhyaya, J. (2006). The chemical nature of the 2'-substituent in the pentose-sugar dictates the pseudoaromatic character of the nucleobase (pKa) in DNA/RNA. Organic & Biomolecular Chemistry, 4(9), 1675–1686. [Link]

-

Platzer, G., Okon, M., & McIntosh, L. P. (2014). pH-dependent random coil 1H, 13C, and 15N chemical shifts of the ionizable amino acids: a guide for protein pKa measurements. Journal of Biomolecular NMR, 60(2-3), 109–129. [Link]

-

Franks, W. T., Zhou, D. H., & Wylie, B. J. (2015). NMR Determination of Protein pKa Values in the Solid State. Accounts of Chemical Research, 48(10), 2776–2784. [Link]

-

Dai, Q., Lea, C. R., Lu, J., & Piccirilli, J. A. (2007). Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy. Organic Letters, 9(16), 3057–3060. [Link]

-

Box, V. G., Box, C. O., & Meletiadis, P. (2011). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 2(12), 923–927. [Link]

-

Pandey, S. K., & Kumar, S. (2017). Spectrophotometric Determination of pKa and Log P of Risperidone. Journal of Applied Pharmaceutical Science, 7(11), 195-200. [Link]

Sources

- 1. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The chemical nature of the 2'-substituent in the pentose-sugar dictates the pseudoaromatic character of the nucleobase (pKa) in DNA/RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bmrb.io [bmrb.io]

- 4. NMR Determination of Protein pKa Values in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]

- 7. ijper.org [ijper.org]

Architectural Analysis of 2'-Amino-2'-Deoxycytidine: Structural Dynamics and Synthetic Utility

Executive Summary

2'-Amino-2'-deoxycytidine (2'-NH2-dC) represents a pivotal modification in nucleic acid chemistry, bridging the gap between the structural rigidity of RNA and the chemical versatility required for modern therapeutic development. Unlike standard DNA (2'-H) or RNA (2'-OH), the 2'-amino analog introduces a unique nitrogen nucleophile at the sugar's C2' position.

This guide analyzes the molecule's core structure, its distinct pKa-driven behavior, and its primary utility: serving as a high-fidelity "chemical handle" for post-synthetic conjugation.

Structural Anatomy & Conformational Dynamics[1][2]

The defining feature of this compound is the substitution of the 2'-hydroxyl group of cytidine with a primary amino group (

Sugar Pucker and Helical Geometry

The conformation of the furanose ring is dictated by the electronegativity and bulk of the 2'-substituent.

-

Ribose (RNA): The 2'-OH is electronegative, driving the sugar into the C3'-endo (North) conformation via the gauche effect. This stabilizes A-form helices.

-

Deoxyribose (DNA): Lacking the electronegative 2'-substituent, DNA relaxes into the C2'-endo (South) conformation, favoring B-form helices.[1]

-

This compound: The amino group is electronegative (though less so than oxygen) and bulky. It generally biases the sugar toward the C3'-endo (North) pucker, mimicking RNA.[1] However, this bias is pH-dependent. At physiological pH, the unprotonated amine allows the nucleotide to adopt A-form geometry, but protonation (at lower pH) can alter this dynamic due to charge repulsion with the nucleobase.

Comparative Structural Diagram

The following diagram illustrates the structural divergence and the critical "North" pucker preference.

Figure 1: Structural relationship between native cytidines and the 2'-amino analog, highlighting the conformational bias toward the C3'-endo (RNA-like) pucker.

Physicochemical Profile

The utility of 2'-NH2-dC is governed by the basicity of its primary amine. Unlike the exocyclic amines on the nucleobase (which are delocalized and non-nucleophilic), the 2'-amine is chemically reactive.

The Critical pKa Value

The pKa of the 2'-amino group is approximately 6.2 [1].

-

pH < 6.0: The amine is protonated (

). This positive charge can stabilize interactions with the phosphate backbone but may destabilize base pairing due to repulsion. -

pH > 6.5: The amine is largely unprotonated (

). In this state, it acts as a potent nucleophile, ready for conjugation with electrophiles (e.g., NHS esters).

Stability Data

| Parameter | Value/Characteristic | Implication |

| pKa (2'-NH2) | ~6.2 | Tunable protonation state; nucleophilic at pH 7.4. |

| Nuclease Resistance | High | Absence of 2'-OH prevents base-catalyzed hydrolysis; 2'-amino hinders exonuclease digestion [2]. |

| Duplex Stability | Variable | Can slightly destabilize duplexes if unmodified due to hydration changes, but stabilizes when constrained/conjugated. |

| Solubility | Water Soluble | Compatible with standard aqueous buffers for conjugation. |

Synthetic Pathways

The synthesis of this compound typically bypasses direct sugar modification, utilizing the 2,2'-anhydrocytidine intermediate. This "Eckstein method" leverages the geometric proximity of the C2' position to the O2 of the base to facilitate a ring-opening substitution.

Synthesis Workflow (Graphviz)

Figure 2: The synthetic route via the 2,2'-anhydro intermediate allows for stereospecific introduction of the amino group at the 2' position.

Protocol: Post-Synthetic Conjugation

The most authoritative application of 2'-Amino-dC is its use as a site-specific attachment point for fluorophores, quenchers, or other ligands using NHS-ester chemistry . This protocol ensures high yield while preserving oligonucleotide integrity.

Reagents Required

-

Oligonucleotide: Containing internal or terminal 2'-amino-dC modifications.

-

Ligand: NHS-ester derivative (e.g., Rhodamine-NHS, Biotin-NHS).

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate (

), pH 8.5. -

Solvent: Anhydrous DMSO or DMF (Amine-free).

Step-by-Step Methodology

-

Buffer Preparation: Prepare 0.1 M

buffer. Verify pH is 8.3–8.5 .-

Expert Insight: Do not exceed pH 9.0. While higher pH increases nucleophilicity, it accelerates the hydrolysis of the NHS-ester, competing with the conjugation reaction [3].

-

-

Oligonucleotide Solubilization: Dissolve the amino-modified oligonucleotide in the conjugation buffer at a concentration of 0.2 – 0.5 mM .

-

Note: High concentration favors the bimolecular reaction over hydrolysis.

-

-

Ligand Activation: Dissolve the NHS-ester ligand in anhydrous DMSO/DMF at 10 mg/mL .

-

Critical: Prepare this immediately before use.[2] NHS esters degrade rapidly in moisture.

-

-

Reaction: Add a 5-10 fold molar excess of the NHS-ester solution to the oligonucleotide solution.

-

Volume Ratio: Keep organic solvent < 20% of total volume to avoid precipitating the oligo.

-

-

Incubation: Vortex gently and incubate at Room Temperature (25°C) for 2–4 hours or overnight at 4°C.

-

Mechanism:[3] The unprotonated 2'-amine attacks the carbonyl of the NHS ester, releasing N-hydroxysuccinimide and forming a stable amide bond.

-

-

Purification:

-

Ethanol Precipitation: Add 0.1 volume of 3M NaOAc (pH 5.2) and 3 volumes of cold ethanol. Centrifuge to pellet the conjugated oligo (removes hydrolyzed NHS and free dye).

-

HPLC: Required for high purity. The hydrophobic ligand usually shifts the retention time significantly, simplifying separation from unreacted oligo.

-

Applications & Strategic Value

Nuclease Resistance

Oligonucleotides containing 2'-amino modifications exhibit enhanced stability against snake venom phosphodiesterase and other serum nucleases.[4] The absence of the 2'-OH group prevents the formation of the 2',3'-cyclic phosphate intermediate required for RNA hydrolysis. Furthermore, the steric bulk of the amino/amide group hinders the active site of exonucleases [4].

Diagnostic Probes

Because the 2'-amino group is located in the minor groove of the A-form helix, conjugation at this site generally causes minimal disruption to base pairing compared to base-modifications (e.g., C5-amino). This makes it ideal for FRET probes where distance and orientation are critical.

References

-

Aurup, H., et al. (1994). "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research. Available at: [Link]

- Griffiths, A. D., et al. (1987). "Nuclease resistance of 2'-amino-2'-deoxy-oligonucleotides." Nucleic Acids Research.

-

Verma, S. & Eckstein, F. (1998). "Modified Oligonucleotides: Synthesis and Strategy for Users." Annual Review of Biochemistry. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 2'-Amino-2'-deoxycytidine in Advanced Antisense Technology

Preamble: Overcoming the Barriers of Antisense Therapeutics

Antisense technology offers a powerful paradigm for rational drug design, enabling the targeted silencing of disease-causing genes at the mRNA level.[1] Synthetic antisense oligonucleotides (ASOs) are designed to bind with high specificity to a target mRNA sequence via Watson-Crick base pairing, thereby preventing the translation of the genetic code into protein.[1] However, the therapeutic application of unmodified oligonucleotides is severely hampered by their rapid degradation by cellular nucleases and often suboptimal binding affinity to their RNA targets.[2][3] This has necessitated the development of a robust pipeline of chemical modifications to enhance the stability, efficacy, and pharmacokinetic properties of ASOs.[2][4][5]

Among the arsenal of second-generation modifications, 2'-Amino-2'-deoxycytidine stands out as a strategic incorporation that imparts unique physicochemical properties to the oligonucleotide backbone. This guide provides an in-depth exploration of the rationale, applications, and experimental protocols for leveraging this compound in the development of next-generation antisense therapeutics.

The Scientific Imperative for the 2'-Amino Modification

The introduction of a primary amino group at the 2'-position of the cytidine ribose sugar is a nuanced modification with profound implications for an ASO's biological performance. Its utility stems from a combination of steric and electrostatic effects.

Enhanced Nuclease Resistance

The primary challenge for any therapeutic oligonucleotide is surviving the nuclease-rich environments of the bloodstream and cytoplasm.[6] The 2'-amino modification provides significant protection against enzymatic degradation.

-

Causality: The amino group at the 2'-position provides steric hindrance that shields the adjacent phosphodiester linkage from attack by both endonucleases and exonucleases. While modifications like 2'-O-Methyl (2'OMe) also offer protection, the 2'-amino group provides a distinct conformational and electronic profile.[7] Oligonucleotides modified with 2'-amino pyrimidines have demonstrated a significantly increased half-life in serum compared to other modifications.[8]

Modulating Hybridization Affinity and Specificity

The impact of the 2'-amino group on the binding affinity (measured by melting temperature, Tm) of an ASO to its target RNA is a critical design consideration.

-

The pH-Dependent Duality: The pKa of the 2'-amino group is approximately 6.2.[9] This means that at physiological pH (~7.4), the amino group is predominantly protonated, carrying a positive charge. This positive charge can engage in favorable electrostatic interactions with the negatively charged phosphate backbone of the target RNA, potentially stabilizing the duplex. However, studies have also shown that in certain contexts, the presence of the 2'-aminonucleoside can destabilize RNA/DNA duplexes compared to their unmodified counterparts.[9] This destabilization may be due to unfavorable steric or conformational effects that outweigh the electrostatic benefits.

-

Comparison with Other Modifications: It is noteworthy that other 2'-modifications, such as 2'-Fluoro (2'-F), often result in a more significant and consistent increase in thermal stability and binding affinity.[8] The choice between 2'-Amino and other modifications therefore depends on the specific therapeutic goal, balancing nuclease resistance with the desired binding thermodynamics.

A Platform for Conjugation

The primary amine of this compound serves as a reactive handle for post-synthesis conjugation of various functional moieties, such as fluorescent dyes, delivery ligands, or cross-linking agents, without requiring a separate amino-linker phosphoramidite.[9]

Comparative Properties of Common ASO Modifications

To aid in experimental design, the following table summarizes the key properties of 2'-Amino-modified oligonucleotides in comparison to other standard modifications.

| Modification Type | Primary Advantage(s) | Relative Nuclease Resistance | Relative Binding Affinity (Tm vs. RNA) | RNase H Activation |

| Unmodified (DNA) | RNase H activation | Very Low | Baseline | Yes |

| Phosphorothioate (PS) | Nuclease resistance, protein binding | High | Slightly Decreased | Yes |

| 2'-O-Methyl (2'OMe) | Nuclease resistance, affinity | Moderate-High | Increased | No |

| 2'-O-Methoxyethyl (2'MOE) | Nuclease resistance, high affinity | Very High | Highly Increased | No |

| 2'-Amino (2'-NH2) | High nuclease resistance, conjugation handle | Very High | Variable (context/pH dependent) | No |

| 2'-Fluoro (2'-F) | High affinity, nuclease resistance | High | Highly Increased | No |

Technical Protocols for Application

The successful application of this compound-modified ASOs requires rigorous experimental design and execution. The following protocols provide a validated framework for their synthesis and evaluation.

Protocol 1: Synthesis and Purification of 2'-Amino Modified ASOs

While most researchers will procure custom-synthesized oligonucleotides, understanding the underlying chemistry is crucial for quality control and troubleshooting. Synthesis is performed via automated solid-phase phosphoramidite chemistry.

-

Phosphoramidite Preparation: A protected this compound phosphoramidite building block is required. The 2'-amino group is typically protected with a base-labile group (e.g., trifluoroacetyl) to prevent side reactions during synthesis.

-

Automated Synthesis: The synthesis is carried out on a solid support (e.g., CPG) on an automated DNA/RNA synthesizer. The cycle involves:

-

Detritylation: Removal of the 5'-DMT protecting group.

-

Coupling: Addition of the next phosphoramidite in the sequence.

-

Capping: Acetylation of unreacted 5'-hydroxyl groups.

-

Oxidation: Conversion of the phosphite triester to a more stable phosphate triester.

-

-

Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all protecting groups (on the bases, phosphate backbone, and the 2'-amino group) are removed using a concentrated ammonium hydroxide or a similar basic solution.

-

Purification: Purification is essential to remove failed sequences and residual protecting groups. High-performance liquid chromatography (HPLC) is the method of choice.[10]

-

Method: Reversed-phase HPLC is commonly used, often with the 5'-DMT group left on (DMT-on purification) to enhance separation of the full-length product from shorter, failed sequences.

-

Post-Purification: After collecting the desired peak, the DMT group is removed with an acid treatment, followed by desalting.

-

Caption: ASO Synthesis Workflow

Protocol 2: In Vitro Evaluation of ASO-Mediated mRNA Knockdown

This protocol details the core experiment to validate the biological activity of a 2'-Amino-modified ASO in a cell culture system.

-

Pillar of Trustworthiness: A self-validating experiment requires meticulous controls. The observed phenotype must be demonstrated to be a specific result of the intended antisense mechanism. Therefore, the use of multiple on-target ASOs and multiple, well-designed control oligos is non-negotiable.[11][12]

Materials:

-

Target cells plated in 12- or 24-well plates.

-

Lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) or alternative delivery system.

-

Opti-MEM™ or similar serum-free medium.

-

Experimental ASOs: At least two independent ASO sequences targeting the mRNA of interest, containing this compound modifications.

-

Control ASOs:

-

Scrambled Control: Same length and base composition as the experimental ASO, but in a randomized sequence with no known targets.[12]

-

Mismatch Control: Same sequence as the experimental ASO but with 3-5 internal base mismatches.

-

Negative Control: A non-targeting ASO sequence.

-

-

Reagents for RNA extraction, reverse transcription (RT), and quantitative PCR (qPCR).

-

Reagents for protein lysis and Western blotting.

Procedure:

-

Cell Seeding: Plate cells 18-24 hours prior to transfection to achieve 70-80% confluency at the time of transfection.

-

ASO Transfection (Dose-Response):

-

For each well, dilute the required amount of ASO (e.g., for final concentrations of 10, 25, 50, and 100 nM) into serum-free medium.

-

In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's protocol.

-

Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.

-

Add the ASO-lipid complexes dropwise to the cells.

-

-

Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time depends on the stability of the target mRNA and protein.

-

Cell Lysis & Harvesting:

-

For RNA analysis: Wash cells with PBS and lyse directly in the well using a lysis/binding buffer from an RNA extraction kit (e.g., TRIzol).

-

For protein analysis: Wash cells with PBS and lyse using an appropriate RIPA buffer containing protease inhibitors.

-

-

mRNA Level Analysis (RT-qPCR):

-

Isolate total RNA from the cell lysates. Ensure high purity (A260/280 ratio of ~2.0).

-

Synthesize cDNA from 0.5-1.0 µg of RNA using a reverse transcription kit.

-

Perform qPCR using primers specific for the target gene and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Calculate the relative reduction in target mRNA using the ΔΔCt method.

-

-

Protein Level Analysis (Western Blot):

-

Quantify protein concentration in the lysates (e.g., BCA assay).

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target protein and a loading control (e.g., β-actin).

-

Incubate with a corresponding HRP-conjugated secondary antibody and visualize using an ECL substrate. Quantify band intensity to confirm protein knockdown.

-

Caption: In Vitro ASO Evaluation Workflow

Protocol 3: Serum Stability (Nuclease Resistance) Assay

This protocol provides a direct measure of the protective effect of the 2'-Amino modification.

Materials:

-

2'-Amino modified ASO and an unmodified DNA ASO of the same sequence.

-

Fetal Bovine Serum (FBS) or human serum.

-

PBS or appropriate buffer.

-

Proteinase K.

-

Denaturing polyacrylamide gel (15-20%).

-

Urea.

-

TBE buffer.

-

DNA stain (e.g., SYBR Gold).

-

Gel imaging system.

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, prepare reactions containing the ASO (final concentration ~1 µM) in 50-90% serum (diluted in PBS).

-

Incubation: Incubate all tubes at 37°C.

-

Time-Course Sampling: At designated time points (e.g., 0, 1, 4, 8, 16, 24 hours), remove an aliquot from each reaction tube and immediately quench the nuclease activity by adding Proteinase K and EDTA, then freezing at -20°C.

-

Sample Preparation for Gel: Thaw the samples. Add an equal volume of denaturing loading buffer (containing formamide and urea). Heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the loading dye has migrated an appropriate distance.

-

Staining and Visualization: Carefully remove the gel and stain with SYBR Gold for 30 minutes.

-

Analysis: Image the gel using a gel documentation system. The intact ASO will appear as a sharp band. Degradation will be visible as a loss of this band and the appearance of a smear of smaller fragments.

-

Quantification: Measure the band intensity of the full-length ASO at each time point. Plot the percentage of intact ASO versus time to determine the half-life (t1/2) of each oligonucleotide.

Caption: Nuclease Resistance Assay Workflow

Conclusion and Future Directions

This compound is a valuable modification in the antisense technology toolkit. Its primary strength lies in conferring a high degree of nuclease resistance, a prerequisite for any in vivo application. While its effect on binding affinity can be variable, its unique pH-sensitive cationic character and utility as a conjugation point offer distinct advantages for specialized applications. By following rigorous, well-controlled experimental protocols, researchers can effectively harness the properties of 2'-Amino-modified oligonucleotides to develop potent and specific gene-silencing agents, pushing the boundaries of research and therapeutic development.

References

- Vertex AI Search. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research, 22(1), 20–24. [Link]

-

Prakash, T. P., Prakash, T., & Manoharan, M. (2005). 2'-O-[2-(Amino)-2-oxoethyl] Oligonucleotides. Request PDF on ResearchGate. [Link]

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Oxford Academic. [Link]

-

Stepkowski, S. M. (2003). The Application of Antisense Technology to Medicine. The Ochsner Journal, 5(2), 24–29. [Link]

-

AZoLifeSciences. (2020). What is Antisense Technology?. [Link]

-

Crooke, S. T. (2017). Antisense technology: A review. Journal of Cellular and Molecular Medicine, 21(5), 840–850. [Link]

-

Gagnon, K. T., & Corey, D. R. (2017). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. Nucleic Acid Therapeutics, 27(3), 137–141. [Link]

-

Prakash, T. P., et al. (2010). Comparing In Vitro and In Vivo Activity of 2'-O-[2-(Methylamino)-2-oxoethyl]- and 2'-O-Methoxyethyl-Modified Antisense Oligonucleotides. Request PDF on ResearchGate. [Link]

-

Aboul-Fadl, T. (2005). In vivo and in vitro studies of antisense oligonucleotides – a review. Royal Society of Chemistry. [Link]

-

Synoligo. (n.d.). Nuclease Resistance Modifications. [Link]

-

Oligonucleotide Therapeutics Society. (2019). Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs. [Link]

Sources

- 1. azolifesciences.com [azolifesciences.com]

- 2. The Application of Antisense Technology to Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2’-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. synoligo.com [synoligo.com]

- 7. idtdna.com [idtdna.com]

- 8. 2'-Amino-C Oligo Modifications from Gene Link [genelink.com]

- 9. Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - Oligonucleotide Therapeutics Society [oligotherapeutics.org]

2'-Amino-2'-deoxycytidine as a probe for enzyme-substrate interactions

2'-Amino-2'-deoxycytidine as a Probe for Enzyme-Substrate Interactions[1][2]

Abstract

This guide details the application of This compound (2'-NH₂-dC) as a high-fidelity chemical probe for elucidating enzyme mechanisms.[1][2] Unlike standard mutagenesis which alters protein residues, this "atomic mutagenesis" modifies the substrate, allowing researchers to dissect the specific contribution of the 2'-hydroxyl group (2'-OH) in DNA/RNA processing enzymes. By replacing the 2'-OH with a 2'-amino group, researchers can toggle hydrogen bonding capabilities and electrostatic potential via pH titration, distinguishing between steric gating, hydrogen bond donation, and metal ion coordination.[2]

Mechanistic Basis: The "Atomic Switch"

The utility of 2'-NH₂-dC lies in its ability to mimic the steric bulk of a ribonucleoside (rC) while altering its electronic properties. The 2'-hydroxyl group in RNA serves as both a hydrogen bond donor and acceptor.[1] The 2'-amino group acts as a functional switch depending on the pH of the environment relative to its pKₐ.

1.1 Physicochemical Properties[2][3]

-

pKₐ of 2'-Amine: ~6.2 (in single-stranded oligonucleotides).[1][2][4]

-

Structural Conformation: The 2'-amino group favors the C3'-endo (North) sugar pucker, mimicking RNA (A-form) geometry more closely than DNA (B-form), making it an ideal probe for RNA-processing enzymes or DNA polymerases that transiently adopt A-form geometry.[2]

1.2 The pH Switch

-

pH < 6.0 (Protonated,

): The group becomes positively charged.[2] It can no longer accept hydrogen bonds but becomes a strong ionic interaction partner.[1][2] This state mimics a metal-bound hydroxyl or can introduce electrostatic repulsion to test for cationic residues in the active site.[1][2] -

pH > 6.5 (Neutral,

): The group is uncharged.[2] It acts as a strong hydrogen bond donor (better than -OH) and a weak acceptor.[1][2]

Table 1: Comparative Properties of 2'-Substituents

| Feature | 2'-Hydroxyl (-OH) | 2'-Amino (-NH₂) | 2'-Ammonium (-NH₃⁺) | 2'-Hydrogen (-H) |

| Natural Occurrence | RNA | Synthetic Probe | Synthetic Probe | DNA |

| H-Bond Donor | Yes | Yes (Strong) | Yes (Strong) | No |

| H-Bond Acceptor | Yes | Yes (Weak) | No | No |

| Charge | Neutral | Neutral | Positive (+1) | Neutral |

| Metal Coordination | Ligand | Ligand | Repulsive | None |

| Sugar Pucker | C3'-endo | C3'-endo | C3'-endo | C2'-endo |

Application Case Studies

2.1 Probing DNA Polymerase Fidelity (The "Steric Gate")

High-fidelity DNA polymerases must exclude rNTPs to prevent genome instability.[1][2] They often employ a "steric gate"—a bulky residue (e.g., Glutamate or Tyrosine) that clashes with the 2'-OH of incoming rNTPs.[2]

-

Experiment: Incorporate 2'-NH₂-dCTP into the reaction.

-

Logic: If the exclusion is purely steric, 2'-NH₂-dCTP (similar size to rCTP) should be rejected.[1][2] If the exclusion relies on electronic sensing (e.g., the enzyme requires a lack of H-bond donation), the 2'-NH₂-dC might be incorporated differently.[2]

-

Outcome: Many polymerases (e.g., Klenow fragment) show reduced incorporation rates for 2'-NH₂-dC compared to dC, but the pH-rate profile reveals if the rejection is due to the protonated amine clashing with the active site magnesium.

2.2 Ribozyme Catalysis and Metal Rescue

Ribozymes often use the 2'-OH adjacent to the scissile phosphate as a nucleophile or to coordinate a hydrated Magnesium ion (

-

Experiment: Replace the nucleophilic 2'-OH with 2'-NH₂.

-

Logic: The amine is a better nucleophile than hydroxyl. If the rate limiting step is chemical cleavage, the reaction might be faster. However, if the 2'-OH coordinates a metal, the neutral amine (

) might bind the metal weaker, but the protonated amine (

Experimental Protocols

3.1 Synthesis of Oligonucleotides containing 2'-NH₂-dC

The 2'-amino group is highly nucleophilic and must be protected during solid-phase synthesis.[1][2] The standard protecting group is Trifluoroacetyl (TFA) .[2]

Reagents:

-

5'-Dimethoxytrityl-2'-deoxy-2'-(trifluoroacetamido)cytidine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite.[1][2]

-

Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[1][2]

Step-by-Step Protocol:

-

Coupling:

-

Dilute the modified phosphoramidite to 0.1 M in anhydrous acetonitrile.

-

Critical: Increase coupling time to 6–10 minutes (standard is 2 min). The bulky TFA group and the C3'-endo pucker retard the coupling efficiency.

-

-

Oxidation/Capping:

-

Cleavage and Deprotection:

-

Reagent: Concentrated Ammonium Hydroxide (

, 28-30%).[1][2] -

Condition: Incubate at 55°C for 16 hours or Room Temperature for 24-36 hours .

-

Note: The TFA group is base-labile and is removed simultaneously with the nucleobase protecting groups (Benzoyl/Acetyl).

-

Warning: Do NOT use rapid deprotection reagents containing Methylamine (AMA) if you are using other sensitive labels, although AMA is generally compatible with 2'-NH₂-dC itself.[1][2] Ensure the absence of acrylonitrile adducts (from cyanoethyl removal) by using a scavenger if not using modern supports that mitigate this.

-

-

Purification:

3.2 pH-Rate Profile Assay (Kinetic Probing)

To determine the protonation state of the 2'-amine in the active site.

Reagents:

-

Buffer system capable of buffering between pH 5.5 and 8.5 (e.g., Bis-Tris-Propane or a Mes/Hepes/Tris mix).[1][2]

- -labeled primer/template or fluorophore-quencher system.[1][2]

Step-by-Step Protocol:

-

Substrate Preparation: Anneal the 2'-NH₂-dC containing primer to the template.[1][2]

-

Reaction Setup: Prepare reactions at 0.5 pH unit intervals (pH 5.5, 6.0, 6.5, 7.0, 7.5, 8.0, 8.5).

-

Initiation: Add enzyme to initiate the single-turnover reaction (Enzyme >> Substrate conditions are preferred for mechanistic rigor).

-

Quenching: Stop aliquots at defined time points using EDTA/Formamide stop solution.

-

Analysis: Resolve products on sequencing gels.

-

Data Fitting: Plot

vs. pH.-

Interpretation:

-

Visualization of Workflows

Diagram 1: The Atomic Mutagenesis Cycle

This diagram illustrates the logical flow of using 2'-NH₂-dC to deduce active site interactions.[1]

Caption: Workflow for deducing enzyme mechanisms using 2'-NH₂-dC pH-dependent kinetics.

Diagram 2: Chemical Interaction Logic

Visualizing how the probe interacts compared to natural substrates.

Caption: Comparison of interaction modes between natural 2'-OH and the 2'-amino probe states.

References

-

Aurup, H., et al. (1994).[1][2] "Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity." Nucleic Acids Research.[1][2][4] Link

-

Dai, Q., et al. (2007).[1][2] "Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy." Organic Letters. Link

-

Eckstein, F. (1983).[1][2] "Nucleoside Phosphorothioates."[1][2] Annual Review of Biochemistry. (Foundational text on modified nucleotide probing).

-

Piccirilli, J. A., et al. (1993).[1][2] "Amino acid-nucleotide interactions in the catalytic site of the Tetrahymena ribozyme." Nature.[1][2] Link

-

Glen Research. (2023).[1][2] "User Guide to Amino-Modifiers." Glen Research Technical Notes. Link

Sources

Application Notes and Protocols: Experimental Workflow for 2'-Amino-2'-deoxycytidine in Cell Culture

Abstract

This document provides a comprehensive technical guide for researchers utilizing 2'-Amino-2'-deoxycytidine in a cell culture setting. This compound is a synthetic nucleoside analog with potential applications in cancer research as an antimetabolite. Unlike its more widely studied counterpart, 5-aza-2'-deoxycytidine (Decitabine), which functions primarily as a DNA methyltransferase inhibitor, this compound is understood to exert its cytotoxic effects through the direct inhibition of DNA synthesis and induction of apoptosis.[1] This guide offers an in-depth exploration of its mechanism of action, detailed protocols for experimental execution, and strategies for data analysis and troubleshooting, designed to empower researchers in drug development and molecular biology to effectively integrate this compound into their studies.

Introduction and Scientific Background

Deoxycytidine analogs are a class of antimetabolites that structurally mimic the natural nucleoside, 2'-deoxycytidine, a fundamental component of DNA.[2][3] By virtue of this structural similarity, these analogs can be processed by cellular machinery, leading to their incorporation into replicating DNA or inhibition of key enzymes involved in nucleotide metabolism.[3][4] This interference with DNA synthesis and integrity preferentially affects rapidly dividing cells, such as cancer cells, making these compounds a cornerstone of many chemotherapeutic regimens.[3]

This compound is distinguished by the substitution of the 2'-hydroxyl group on the deoxyribose sugar with an amino group.[5] This modification is critical to its mechanism of action. Once inside the cell, it is presumed to undergo phosphorylation by cellular kinases to its triphosphate form. This active metabolite then competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into newly synthesizing DNA strands by DNA polymerases. The presence of the 2'-amino group can disrupt the normal function of DNA polymerase, potentially leading to chain termination or creating a structurally compromised DNA that triggers cell cycle arrest and programmed cell death (apoptosis).[1][6]

This application note will guide the user through a logical workflow, from initial compound handling to the execution of key cell-based assays for characterizing the biological effects of this compound.

Proposed Mechanism of Action

The cytotoxic effects of this compound are primarily attributed to its role as a DNA synthesis inhibitor. The proposed intracellular pathway is outlined below.

Caption: Proposed mechanism of this compound cytotoxicity.

Materials and Reagent Preparation

3.1. Reagent Handling and Storage

| Reagent | Supplier | Catalog No. | Storage | Notes |

| This compound | Santa Cruz Biotechnology | sc-220703 | -20°C[5] | White to off-white solid. Protect from light and moisture. |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature | Use cell culture grade. |

| Cell Culture Medium (e.g., DMEM) | Gibco | 11965092 | 2-8°C | Supplement as required by the cell line. |

| Fetal Bovine Serum (FBS) | Gibco | 26140079 | -20°C | Heat-inactivate if necessary for your cell line. |

| Penicillin-Streptomycin | Gibco | 15140122 | -20°C | Use at 1x final concentration. |

| Trypsin-EDTA (0.25%) | Gibco | 25200056 | 2-8°C | |

| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 | Room Temperature | pH 7.4, sterile. |

| MTT Reagent | Sigma-Aldrich | M5655 | -20°C | Protect from light. |

| Annexin V-FITC/PI Apoptosis Kit | Invitrogen | V13242 | 2-8°C | Protect from light. |

| Propidium Iodide (PI) | Sigma-Aldrich | P4170 | 2-8°C | For cell cycle analysis. |

3.2. Preparation of Stock Solutions

Causality: A concentrated stock solution is prepared in a non-aqueous solvent like DMSO to ensure stability during long-term storage and to minimize the final solvent concentration in the cell culture medium, which can be toxic to cells.

-

Compound: this compound (MW: 242.23 g/mol )[7]

-

Solvent: Sterile DMSO

-

Procedure:

-

To prepare a 10 mM stock solution, dissolve 2.42 mg of this compound in 1 mL of sterile DMSO.

-

Vortex thoroughly until the solid is completely dissolved.

-

Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to 6 months.

-

Working Solution Preparation: Dilute the 10 mM stock solution in complete cell culture medium to the desired final concentration immediately before adding to the cells. For example, to make a 10 µM working solution in 1 mL of medium, add 1 µL of the 10 mM stock.

Experimental Workflow Overview

The following diagram illustrates the logical flow of experiments to characterize the effects of this compound.

Caption: General experimental workflow for cell-based assays.

Detailed Experimental Protocols

5.1. Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Method)

Rationale: This assay determines the concentration of this compound that is effective at reducing cell viability. The mitochondrial dehydrogenases of viable cells cleave the tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[8] This allows for the calculation of the IC50 (half-maximal inhibitory concentration).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment:

-

Prepare a series of dilutions of this compound in complete medium (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM).

-

Include a "vehicle control" well containing the highest concentration of DMSO used in the treatments (e.g., 0.1%).

-

Include an "untreated control" well containing only complete medium.

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or control media.

-

Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

-

-

MTT Addition:

-

After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

5.2. Protocol 2: Apoptosis Analysis by Annexin V/PI Staining

Rationale: Apoptosis is a key mechanism of cell death induced by DNA-damaging agents.[9][10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Procedure:

-

Cell Seeding and Treatment: Seed 2x10⁵ cells per well in a 6-well plate. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value (e.g., 1x and 2x IC50) for 48 hours. Include vehicle and untreated controls.

-

Cell Harvesting:

-

Collect both floating and adherent cells. First, collect the culture medium (containing floating cells) into a 15 mL conical tube.

-

Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

-

Combine the detached cells with the medium collected in the previous step.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS.

-

Resuspend the cells in 100 µL of 1x Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1x Annexin V Binding Buffer to each tube.

-

-

Data Acquisition: Analyze the samples by flow cytometry within one hour.

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells (or dead cells from mechanical damage)

5.3. Protocol 3: Cell Cycle Analysis by PI Staining

Rationale: As this compound is a DNA synthesis inhibitor, it is expected to cause an accumulation of cells in the S-phase of the cell cycle.[1] Cell cycle analysis is performed by staining DNA with a fluorescent dye like Propidium Iodide (PI) and measuring the fluorescence intensity of individual cells using flow cytometry. The amount of DNA corresponds to the phase of the cell cycle (G1, S, or G2/M).

Procedure:

-

Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 5.2. A shorter incubation time (e.g., 24 hours) is often sufficient to observe cell cycle effects.

-

Cell Harvesting: Harvest cells as described in Protocol 5.2, step 2.

-

Cell Fixation:

-

Wash the cell pellet with cold PBS.

-

Resuspend the pellet in 200 µL of cold PBS.

-

While gently vortexing, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes.

-

Discard the ethanol and wash the pellet with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition: Analyze the samples by flow cytometry.

Data Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution between treated and control samples.

Troubleshooting

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No observed cytotoxicity | - Incorrect concentration: The effective dose may be higher than tested.[11]- Short incubation time: Cytotoxic effects may require longer to manifest.[11]- Cell line resistance: The cell line may have mechanisms to resist nucleoside analogs.[11]- Compound degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | - Perform a broader dose-response curve (e.g., up to 200 µM).- Extend the incubation period to 72 or 96 hours.- Try a different cell line known to be sensitive to antimetabolites.- Prepare a fresh stock solution from the powdered compound. |

| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells.- Pipetting errors: Inaccurate addition of compound or reagents.- Edge effects: Evaporation from wells on the edge of the plate. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and change tips frequently.- Do not use the outermost wells of the plate for experiments; fill them with sterile PBS or medium instead. |

| High background in MTT assay | - Compound interference: The compound may directly reduce MTT.- Contamination: Bacterial or yeast contamination can reduce MTT. | - Run a control with the compound and MTT in cell-free medium. If color develops, use a different viability assay (e.g., CellTiter-Glo®).- Check cultures for contamination by microscopy and discard if necessary. |

| No clear cell cycle arrest | - Asynchronous cell population: Cells are at all stages of the cell cycle, masking the effect.- Incorrect time point: The peak of cell cycle arrest may have already passed or not yet occurred. | - Consider synchronizing cells (e.g., via serum starvation or double thymidine block) before treatment.[12][13]- Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal time point for analysis. |

References

-

Miari, R., Azzam, N., Bar-Shalom, R., & Fares, F. (2021). 5-aza-2'-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line. PLOS ONE. Available from: [Link]

-

Aurup, H., Tuschl, T., Benseler, F., Ludwig, J., & Eckstein, F. (1994). Oligonucleotide duplexes containing 2'-amino-2'-deoxycytidines: thermal stability and chemical reactivity. Nucleic Acids Research. Available from: [Link]

-

Wikipedia. Deoxycytidine. Wikipedia. Available from: [Link]

-

Sanaei, M., & Kavoosi, F. (2019). The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line. International Journal of Hematology-Oncology and Stem Cell Research. Available from: [Link]

-

Lin, H., et al. (2013). 5-Aza-2'-deoxycytidine may influence the proliferation and apoptosis of cervical cancer cells via demethylation in a dose- and time-dependent manner. Genetics and Molecular Research. Available from: [Link]

-

Sanaei, M., & Kavoosi, F. (2023). The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

-

Sanaei, M., & Kavoosi, F. (2023). The Effect of 5-aza,2'-deoxyCytidine (5 AZA CdR or Decitabine) on Extrinsic, Intrinsic, and JAK/STAT Pathways in Neuroblastoma and Glioblastoma Cells Lines. Asian Pacific Journal of Cancer Prevention. Available from: [Link]

-

Morris, E. J., & Gudas, L. J. (1990). Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates. Molecular Pharmacology. Available from: [Link]

-

ResearchGate. Cytotoxicity results for all prepared nucleosides with 2'-deoxycytidine... ResearchGate. Available from: [Link]

-

Covey, J. M., D'Incalci, M., Tilchen, E. J., Zaharko, D. S., & Kohn, K. W. (1986). Differences in DNA damage produced by incorporation of 5-aza-2'-deoxycytidine or 5,6-dihydro-5-azacytidine into DNA of mammalian cells. Cancer Research. Available from: [Link]

-

Astashkina, A., et al. (2024). Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues. Scientific Reports. Available from: [Link]

-

Wikipedia. Chemotherapy. Wikipedia. Available from: [Link]

-

Huang, P., Chubb, S., Hertel, L. W., Grindey, G. B., & Plunkett, W. (1991). Action of 2',2'-difluorodeoxycytidine on DNA synthesis. Cancer Research. Available from: [Link]

-

ResearchGate. What is the best protocol to treat culture with 5-aza-2'-deoxycytidine to block methylation?. ResearchGate. Available from: [Link]

-

Juttermann, R., Li, E., & Jaenisch, R. (1994). Mutagenicity of 5-aza-2′-deoxycytidine is mediated by the mammalian DNA methyltransferase. Proceedings of the National Academy of Sciences. Available from: [Link]

-

Matsuda, A., et al. (1998). 2'-Deoxy-2'-hydroxylaminocytidine: a new antitumor nucleoside that inhibits DNA synthesis although it has a ribonucleoside structure. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

-

Murakami, E., et al. (2008). The mechanism of action of beta-D-2'-deoxy-2'-fluoro-2'-C-methylcytidine involves a second metabolic pathway leading to beta-D-2'-deoxy-2'-fluoro-2'-C-methyluridine 5'-triphosphate, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase. Antimicrobial Agents and Chemotherapy. Available from: [Link]

-

Cell Biolabs, Inc. CytoSelect™ Cell Viability and Cytotoxicity Assay Kit. Cell Biolabs, Inc. Available from: [Link]

-

Lopez-Gomez, C., et al. (2017). Deoxycytidine and Deoxythymidine Treatment for Thymidine Kinase 2 Deficiency. Annals of Neurology. Available from: [Link]

-

Wu, J., et al. (2011). The Effects of 5-Aza-2′- Deoxycytidine and Trichostatin A on Gene Expression and DNA Methylation Status in Cloned Bovine Blastocysts. Cellular Reprogramming. Available from: [Link]

-

García-Vílchez, R., et al. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. Journal of Visualized Experiments. Available from: [Link]

-

Wang, R. C., & Wang, Z. (2022). Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block. Methods in Molecular Biology. Available from: [Link]

-

Bitesize Bio. How to perform cell synchronization in specific cell cycle phases. Bitesize Bio. Available from: [Link]

-

protocols.io. Step 2: Preparing amino acid, polyphosphates, and maltodextrin-based energy solutions for cell-free reactions. protocols.io. Available from: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Deoxycytidine - Wikipedia [en.wikipedia.org]

- 3. Chemotherapy - Wikipedia [en.wikipedia.org]

- 4. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. labshake.com [labshake.com]

- 6. Effect of 3'-amino-2',3'-dideoxycytidine on DNA replicative intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2′-Amino-2′-deoxycytidine | CAS 26889-42-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. cellbiolabs.com [cellbiolabs.com]

- 9. 5-aza-2’-deoxycytidine induces apoptosis and inhibits tumour growth in vivo of FaDu cells, a specific HPVnegative HNSCC cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Effect of 5-Aza-2′-Deoxycytidine in Combination to and in Comparison with Vorinostat on DNA Methyltransferases, Histone Deacetylase 1, Glutathione S-Transferase 1 and Suppressor of Cytokine Signaling 1 Genes Expression, Cell Growth Inhibition and Apoptotic Induction in Hepatocellular LCL-PI 11 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synchronization of Cultured Cells to G1, S, G2, and M Phases by Double Thymidine Block - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Site-Specific Modification of DNA with 2'-Amino-2'-deoxycytidine

Executive Summary

The precise introduction of functional groups into DNA sequences is a cornerstone of modern chemical biology, enabling applications ranging from FRET studies to DNA-drug conjugates. While 5'- or 3'-terminal modifications are routine, internal modifications often disrupt the double helix or require complex synthesis.

2'-Amino-2'-deoxycytidine (2'-NH2-dC) offers a superior solution for internal labeling. By replacing the 2'-hydroxyl of the ribose with a primary amino group, this modifier provides a reactive handle within the minor groove of the DNA helix. This placement minimizes steric interference with base pairing while offering high reactivity toward activated esters (e.g., NHS esters) and isothiocyanates.

This guide details the complete workflow for synthesizing, deprotecting, and conjugating DNA containing 2'-NH2-dC, emphasizing the critical parameters required to maintain high coupling efficiency and structural integrity.

Scientific Principles & Mechanism

The Chemical Advantage

Standard amino-modifiers (e.g., Amino-Modifier C6 dT) project the amine far from the helix via a long linker. In contrast, 2'-NH2-dC places the amine directly on the sugar-phosphate backbone.

-

pKa Characteristics: The 2'-amino group has a pKa of approximately 6.[1]2. This is significantly lower than aliphatic amines (pKa ~10.5). This unique property allows for highly specific conjugation at near-neutral pH (7.5–8.5), where the 2'-amine is unprotonated and nucleophilic, while other exocyclic amines on bases (A, C, G) remain less reactive.

-

Structural Impact: The 2'-amino substitution favors the C3'-endo sugar pucker, mimicking an RNA-like (A-form) conformation. While this can slightly destabilize DNA:DNA duplexes, it enhances stability in DNA:RNA hybrids, making it a powerful tool for antisense and steric-blocking applications.

Reaction Mechanism

The primary workflow involves a nucleophilic attack by the 2'-amine nitrogen on the carbonyl carbon of an N-hydroxysuccinimide (NHS) ester.

Figure 1: Mechanism of NHS-ester conjugation to 2'-amino-modified DNA. The reaction creates a stable amide bond.

Experimental Workflow Overview

The production of a high-purity conjugate follows a strict linear path. Deviations in the deprotection step are the most common source of failure.

Figure 2: End-to-end workflow for 2'-amino-dC modification. Note the requirement for intermediate purification.

Detailed Protocols

Protocol A: Automated Synthesis & Deprotection

Reagent: 2'-Amino-dC-CE Phosphoramidite (usually protected with Trifluoroacetyl, TFA).

-

Coupling:

-

Dilute the phosphoramidite to 0.1 M in anhydrous acetonitrile.

-

Extension Time: Increase coupling time to 3–6 minutes (standard is 1-2 min). The bulky 2'-protection group slows kinetics.

-

Activator: 1H-Tetrazole or ETT (5-Ethylthio-1H-tetrazole) are standard.

-

-

Oxidation/Capping: Standard cycles.

-

DMT Status: Synthesize DMT-ON if you plan cartridge purification; otherwise, DMT-OFF is acceptable for HPLC.

-

Deprotection (Crucial):

-

The TFA protecting group on the 2'-amine is base-labile.

-

Incubate the CPG column (or cleaved solution) in Concentrated Ammonium Hydroxide (28-30%) .

-

Conditions: 55°C for 15–17 hours OR Room Temperature for 24–36 hours.

-

Note: This step simultaneously cleaves the oligo from the support, removes base protection (Bz/iBu), and removes the TFA group to generate the free 2'-amine.

-

Protocol B: Post-Synthetic Conjugation (Solution Phase)

Prerequisite: The oligo must be free of ammonium ions (NH4+) and primary amines (Tris), as these will compete for the NHS ester.

Materials:

-

Purified 2'-NH2-dC Oligonucleotide (dissolved in water).

-

Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO3), pH 8.3–8.5.[2][3]

-

Label: NHS-Ester (Fluorophore, Biotin, etc.) dissolved in anhydrous DMSO or DMF.[4]

Step-by-Step:

-

Buffer Exchange:

-

If the oligo was dried from NH4OH, resuspend in water and ethanol precipitate (using NaOAc) or use a desalting column (e.g., Sephadex G-25) to exchange into water.

-

Validation: Ensure no ammonium smell or residual Tris.

-

-

Reaction Setup:

-

Dissolve the oligonucleotide in 0.1 M Sodium Bicarbonate (pH 8.5) to a concentration of 0.2 – 0.5 mM (approx. 10–20 OD/mL). High concentration drives the reaction.

-

Dissolve the NHS-ester label in anhydrous DMSO/DMF at 10 mg/mL .

-

Add 10–15 molar equivalents of the NHS-ester to the oligonucleotide solution.

-

Example: For 100 nmol oligo, add 1000–1500 nmol of Label.

-

Add DMSO/DMF to the final mix if necessary to solubilize the label, but keep organic solvent <40% of total volume to avoid DNA precipitation.

-

-

Incubation:

-

Incubate at Room Temperature for 2–4 hours or 4°C overnight .

-

Protect from light if using fluorophores.

-

Agitation: Gentle vortexing or rotation is recommended.

-

-

Quenching:

-

Add 0.1 volume of 1.5 M Tris-HCl (pH 8.0) or Ethanolamine to quench unreacted NHS ester. Incubate 15 mins.

-

-

Purification (Removal of Free Label):

-

Step 1 (Precipitation): Add 0.1 volume 3M NaOAc (pH 5.2) and 3 volumes cold Ethanol. Freeze (-20°C, 30 min), centrifuge (12,000g, 30 min), and wash pellet with 70% Ethanol. This removes the bulk of the free dye.

-

Step 2 (HPLC - Mandatory for high purity): Resuspend pellet. Run RP-HPLC (C18 column).[4][5] The hydrophobic label will shift the retention time of the conjugated oligo significantly later than the unlabeled oligo.

-

Data Summary & Troubleshooting

Reagent Compatibility Table

| Reagent/Condition | Status | Reason |

| Tris Buffer | ⛔ FORBIDDEN | Primary amine in Tris reacts with NHS esters, killing the reaction.[3] |

| Ammonium (NH4+) | ⛔ FORBIDDEN | Competes with the 2'-amine for the label. |

| Sodium Bicarbonate | ✅ IDEAL | Maintains pH ~8.5, optimal for aliphatic/sugar amines. |

| Phosphate (PBS) | ⚠️ CAUTION | Acceptable if pH is adjusted to >7.5. Standard PBS (pH 7.4) is too acidic for efficient 2'-amine reaction. |

| DMSO/DMF | ✅ IDEAL | Solubilizes hydrophobic NHS esters.[2] Use "Anhydrous" grade. |

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Conjugation Yield (<20%) | pH too low. | Verify Buffer is pH 8.3–8.[2][3]5. The 2'-amine (pKa 6.[1]2) is less nucleophilic than alkyl amines; pH is critical. |

| Low Conjugation Yield (<20%) | Hydrolysis of NHS ester. | Ensure DMSO/DMF is anhydrous.[4] Do not store NHS esters in solution; make fresh. |

| Precipitate in Reaction | Too much organic solvent. | Keep DMSO/DMF <40% of volume. If label is very hydrophobic, lower the concentration. |

| No Shift on HPLC | TFA group not removed. | Ensure adequate deprotection (NH4OH, 55°C, >15h). If using "UltraMild" reagents, TFA might not cleave. |